An In-Depth Technical Guide to Ethyl Isoquinoline-8-carboxylate: Structure, Synthesis, and Applications
An In-Depth Technical Guide to Ethyl Isoquinoline-8-carboxylate: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of ethyl isoquinoline-8-carboxylate, a key heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical structure, synthesis methodologies, analytical characterization, and potential applications, grounding all information in established scientific principles and authoritative sources.
Introduction to the Isoquinoline Scaffold
The isoquinoline core, a bicyclic aromatic system composed of a fused benzene and pyridine ring, is a privileged scaffold in medicinal chemistry. Its rigid structure and ability to present substituents in a defined three-dimensional space make it an ideal framework for interacting with biological targets. Isoquinoline derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and antiprotozoal properties[1]. Ethyl isoquinoline-8-carboxylate belongs to this important class of compounds, featuring an ethyl ester group at the 8-position of the isoquinoline ring system.
Chemical Structure and Properties
The unique arrangement of the nitrogen atom and the substituent on the benzene ring portion of the isoquinoline core dictates the molecule's electronic and steric properties, which in turn influence its reactivity and biological activity.
Chemical Identity
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Chemical Name: Ethyl isoquinoline-8-carboxylate
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Synonyms: 8-Isoquinolinecarboxylic acid ethyl ester, Ethyl 8-isoquinolinecarboxylate[2]
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CAS Number: 1261871-20-8[2]
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Molecular Formula: C₁₂H₁₁NO₂[2]
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Molecular Weight: 201.22 g/mol [2]
Structural Representation
The structure of ethyl isoquinoline-8-carboxylate is depicted below. The numbering of the isoquinoline ring system is crucial for unambiguously identifying the position of substituents.
Caption: Chemical structure of ethyl isoquinoline-8-carboxylate.
Physicochemical Properties
While extensive experimental data for ethyl isoquinoline-8-carboxylate is not widely published, predicted properties provide valuable insights for experimental design.
| Property | Predicted Value | Source |
| Boiling Point | 341.8 ± 15.0 °C | [2] |
| Density | 1.175 ± 0.06 g/cm³ | [2] |
These predicted values suggest that ethyl isoquinoline-8-carboxylate is a high-boiling liquid or a low-melting solid at room temperature with a density slightly greater than water.
Synthesis of Ethyl Isoquinoline-8-carboxylate
The Pomeranz-Fritsch Reaction: A General Overview
The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline ring system[3][4]. This method is advantageous for its ability to introduce a wide variety of substituents onto the benzene portion of the isoquinoline.
The general workflow for a Pomeranz-Fritsch synthesis is outlined below:
Caption: Generalized workflow of the Pomeranz-Fritsch isoquinoline synthesis.
Proposed Synthesis of Ethyl Isoquinoline-8-carboxylate
A plausible synthetic route to ethyl isoquinoline-8-carboxylate via a modified Pomeranz-Fritsch approach would involve the following key steps. It is important to note that this is a generalized protocol and would require experimental optimization.
Step 1: Synthesis of the Starting Benzaldehyde
The synthesis would commence with a commercially available ortho-substituted benzene derivative that can be converted to the required 2-formyl-3-ethoxycarbonylbenzene.
Step 2: Formation of the Benzalaminoacetal
The substituted benzaldehyde would then be condensed with aminoacetaldehyde diethyl acetal in a suitable solvent to form the corresponding benzalaminoacetal (Schiff base). This reaction is typically carried out under conditions that facilitate the removal of water.
Step 3: Acid-Catalyzed Cyclization
The crucial cyclization step would involve treating the benzalaminoacetal with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at elevated temperatures. This electrophilic aromatic substitution reaction would lead to the formation of the isoquinoline ring.
Step 4: Work-up and Purification
Following the cyclization, a standard aqueous work-up would be performed to neutralize the acid and extract the crude product into an organic solvent. Purification would likely be achieved through column chromatography on silica gel to yield pure ethyl isoquinoline-8-carboxylate.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized ethyl isoquinoline-8-carboxylate. The following techniques are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
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¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. Key expected signals would include those for the aromatic protons on the isoquinoline core, the quartet and triplet of the ethyl group, and a characteristic downfield singlet for the proton at the C1 position.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. A publicly available ¹³C NMR spectrum for ethyl 8-isoquinolinecarboxylate can be found on ChemicalBook, which can serve as a reference.
Table of Expected ¹H and ¹³C NMR Chemical Shifts (Predicted based on related structures):
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| C1-H | ~9.2 | ~152 |
| Aromatic-H | 7.5 - 8.5 | 120 - 140 |
| -OCH₂CH₃ | ~4.5 (q) | ~62 |
| -OCH₂CH₃ | ~1.4 (t) | ~14 |
| C=O | - | ~166 |
Note: These are estimated values and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of ethyl isoquinoline-8-carboxylate would be expected to show characteristic absorption bands for:
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C=O stretch (ester): A strong absorption band around 1720 cm⁻¹.
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C-O stretch (ester): A strong absorption band in the region of 1250-1300 cm⁻¹.
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Aromatic C=C and C=N stretching: Multiple bands in the 1450-1600 cm⁻¹ region.
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Aromatic C-H stretching: Bands above 3000 cm⁻¹.
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Aliphatic C-H stretching: Bands just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For ethyl isoquinoline-8-carboxylate, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (201.22).
Applications in Drug Discovery and Development
The isoquinoline scaffold is a cornerstone in the development of new therapeutic agents[1]. While specific biological activity data for ethyl isoquinoline-8-carboxylate is not extensively documented in publicly available literature, its structural features suggest its potential as a valuable building block in medicinal chemistry.
A Versatile Synthetic Intermediate
Ethyl isoquinoline-8-carboxylate can serve as a key intermediate in the synthesis of more complex molecules[5]. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The isoquinoline nitrogen can be quaternized or the aromatic rings can undergo further substitution, allowing for the generation of diverse chemical libraries for biological screening.
Potential Pharmacological Activities
Given the broad bioactivity of the isoquinoline class, it is plausible that ethyl isoquinoline-8-carboxylate or its derivatives could exhibit a range of pharmacological effects. Isoquinoline-containing compounds have been investigated for their potential as:
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Anticancer Agents: Many natural and synthetic isoquinolines have demonstrated potent cytotoxic activity against various cancer cell lines.
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Enzyme Inhibitors: The rigid isoquinoline scaffold can be functionalized to target the active sites of specific enzymes.
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Antimicrobial Agents: Isoquinoline alkaloids have a long history of use in traditional medicine for treating infections.
Further research is warranted to explore the specific biological profile of ethyl isoquinoline-8-carboxylate and its derivatives.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling ethyl isoquinoline-8-carboxylate. A safety data sheet (SDS) should be consulted for detailed information.
General Safety Recommendations:
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
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Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
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In case of contact:
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Skin: Wash off with soap and plenty of water.
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Eyes: Rinse thoroughly with plenty of water for at least 15 minutes.
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Inhalation: Move to fresh air.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
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Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus.
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Storage: Keep the container tightly closed in a dry and well-ventilated place.
For comprehensive safety information, please refer to the manufacturer's Safety Data Sheet[6][7].
Conclusion
Ethyl isoquinoline-8-carboxylate is a valuable heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. While detailed experimental data for this specific molecule is somewhat limited in the public domain, its structural relationship to the broader class of bioactive isoquinolines underscores its importance as a research chemical and a building block for the development of novel therapeutic agents. This guide has provided a foundational understanding of its structure, potential synthetic routes, analytical characterization, and applications, offering a solid starting point for researchers and drug development professionals interested in this promising molecule.
References
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Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor. Journal of Medicinal Chemistry. [Link]
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Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. ResearchGate. [Link]
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Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. [Link]
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8-Quinoline carboxylic acid. PhotochemCAD. [Link]
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Ir(III)-Catalyzed Synthesis of Isoquinoline N-Oxides from Aryloxime and α-Diazocarbonyl Compounds. Organic Letters. [Link]
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Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters. [Link]
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Iodine-Catalyzed 1,3-Dipolar Cycloaddition/Oxidation/Aromatization Cascade with Hydrogen Peroxide as the Terminal Oxidant: General Route to Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry. [Link]
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Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link]
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Synthesis of quinolines. Organic Chemistry Portal. [Link]
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A Versatile Synthesis of Substituted Isoquinolines. Harvard University. [Link]
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Ethyl 8,9-dimethoxy-3-phenyl-2-(2-phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylate. mzCloud. [Link]
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Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]
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Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates. Molecules. [Link]
- Isoquinoline derivatives and their use for the treatment of parasitic infections.
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